molecular formula C18H20N2O5S B2723919 Methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 300770-17-6

Methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2723919
CAS No.: 300770-17-6
M. Wt: 376.43
InChI Key: CJWGRKNBQPORGM-UHFFFAOYSA-N
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Description

Methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core

Preparation Methods

The synthesis of Methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride (NaH) can be used to replace the methoxy groups with other substituents.

    Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.

Scientific Research Applications

Methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of monoamine oxidase, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O5_{5}S
  • Molar Mass : 376.43 g/mol
  • CAS Number : 300770-17-6

The compound belongs to the thiazine class of heterocyclic compounds known for their pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Chalcones : By reacting substituted aryl aldehydes with appropriate ketones.
  • Cyclization : Using thiosemicarbazide to form the thiazine ring.
  • Methylation and Carboxylation : Final modifications to achieve the target structure.

Antimicrobial Activity

Research indicates that derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo derivatives demonstrate activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are often reported in the range of 100–500 µg/mL depending on the specific derivative and bacterial strain tested .

Anti-inflammatory Activity

In vitro studies have highlighted the anti-inflammatory potential of this compound:

Concentration (µg/mL)Percentage Inhibition ± S.E.M
10023.77 ± 0.12
25046.20 ± 0.34
50057.45 ± 0.21
100067.10 ± 0.23

These results suggest a dose-dependent response indicative of its potential as an anti-inflammatory agent .

Antitumor Activity

The compound has also been evaluated for its antitumor properties using cell lines in MTT assays:

  • Growth Inhibition : It has shown promising results in inhibiting tumor cell proliferation with IC50 values often below 50 µg/mL for certain cancer types .

While specific mechanisms for methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo derivatives are still under investigation, it is hypothesized that these compounds may exert their effects through:

  • Enzyme Inhibition : Interacting with key enzymes involved in inflammatory pathways or bacterial metabolism.
  • Gene Expression Modulation : Influencing transcription factors related to inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : Potentially acting as antioxidants that mitigate oxidative stress in cells.

Case Studies

A notable study involved synthesizing various thiazine derivatives and testing their biological activities across multiple platforms:

  • Compound Variants : Different substitutions on the phenyl ring significantly affected biological activity.
  • Comparative Analysis : The synthesized compounds were compared against standard drugs such as ibuprofen for anti-inflammatory activity and cisplatin for antitumor efficacy.

Properties

IUPAC Name

methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-10-15(17(22)25-4)16(20-14(21)7-8-26-18(20)19-10)11-5-6-12(23-2)13(9-11)24-3/h5-6,9,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWGRKNBQPORGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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